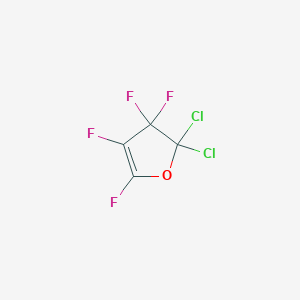![molecular formula C15H14N4O3S B15166789 [(4-Methylphenoxy)(tosylimino)methyl] azide CAS No. 264123-92-4](/img/structure/B15166789.png)
[(4-Methylphenoxy)(tosylimino)methyl] azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methylphenoxy)(tosylimino)methyl] azide is an organic compound that features a complex structure with functional groups such as azide, tosylimino, and methylphenoxy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenoxy)(tosylimino)methyl] azide typically involves the reaction of 4-methylphenol with tosyl chloride to form 4-methylphenyl tosylate. This intermediate is then reacted with sodium azide under suitable conditions to yield the desired azide compound. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methylphenoxy)(tosylimino)methyl] azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Applications De Recherche Scientifique
[(4-Methylphenoxy)(tosylimino)methyl] azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of [(4-Methylphenoxy)(tosylimino)methyl] azide involves its ability to act as a nucleophile in substitution reactions. The azide group is highly nucleophilic, allowing it to readily react with electrophilic centers in other molecules. This reactivity is leveraged in various synthetic applications to form new carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Azide: Similar in structure but lacks the tosylimino and methylphenoxy groups.
Benzyl Azide: Contains a benzyl group instead of the 4-methylphenoxy group.
Tosyl Azide: Contains a tosyl group but lacks the methylphenoxy group.
Propriétés
Numéro CAS |
264123-92-4 |
|---|---|
Formule moléculaire |
C15H14N4O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(4-methylphenyl) N-diazo-N'-(4-methylphenyl)sulfonylcarbamimidate |
InChI |
InChI=1S/C15H14N4O3S/c1-11-3-7-13(8-4-11)22-15(17-19-16)18-23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
BAULHLXCXDQDHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=C(C=C2)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)




![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)

![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)

